2-Methyl-6-(prop-1-en-1-yl)phenol
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Overview
Description
2-Methyl-6-(prop-1-en-1-yl)phenol is an organic compound with the molecular formula C10H12O2. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes a methyl group and a prop-1-en-1-yl group attached to the benzene ring. It is used in various applications, including as an intermediate in organic synthesis and in the production of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(prop-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with propene in the presence of a catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1-5 atm. The catalyst used can be a Lewis acid such as aluminum chloride (AlCl3) or a zeolite.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of phenol and propene while minimizing by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in anhydrous solvents.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
2-Methyl-6-(prop-1-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(prop-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, lacks the methyl and prop-1-en-1-yl groups, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methylphenol (o-Cresol): This compound has a methyl group but lacks the prop-1-en-1-yl group, resulting in different chemical and physical properties.
4-Propylphenol: This compound has a propyl group instead of a prop-1-en-1-yl group, leading to differences in reactivity and applications.
Uniqueness
2-Methyl-6-(prop-1-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial production.
Properties
CAS No. |
90467-82-6 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-methyl-6-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-7,11H,1-2H3 |
InChI Key |
QXHZECWIBHLKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=CC(=C1O)C |
Origin of Product |
United States |
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